molecular formula C16H22N2O B247778 1-Benzoyl-4-cyclopentylpiperazine

1-Benzoyl-4-cyclopentylpiperazine

Cat. No. B247778
M. Wt: 258.36 g/mol
InChI Key: ZUTIVWLQMLIACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-cyclopentylpiperazine (known as 1-BCP) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of 1-BCP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This means that it can bind to the receptor and activate it to a certain extent, but not as strongly as a full agonist. This may result in a more subtle and selective effect on the receptor, which could be beneficial for certain therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 1-BCP can modulate the activity of the 5-HT1A receptor in various ways, depending on the experimental conditions. For example, it has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is associated with anxiolytic effects. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which could contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-BCP in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more specific and targeted effects. However, one limitation is that its potency is relatively low compared to other ligands for this receptor, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on 1-BCP. One area of interest is its potential use as a therapeutic agent for mood and anxiety disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which could provide a more comprehensive understanding of its mechanism of action. Additionally, the development of more potent and selective ligands for the 5-HT1A receptor could lead to improved therapeutic options for these disorders.

Synthesis Methods

The synthesis of 1-BCP involves several steps, starting with the reaction between cyclopentylmagnesium bromide and benzoyl chloride. The resulting product is then reacted with piperazine to yield 1-BCP. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

1-BCP has been studied for its potential applications in various areas of scientific research. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Therefore, 1-BCP has been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C16H22N2O/c19-16(14-6-2-1-3-7-14)18-12-10-17(11-13-18)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2

InChI Key

ZUTIVWLQMLIACJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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